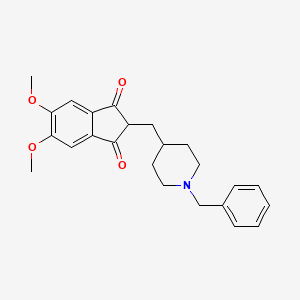

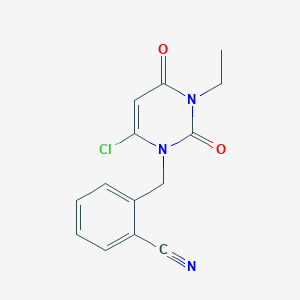

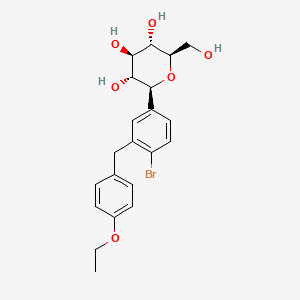

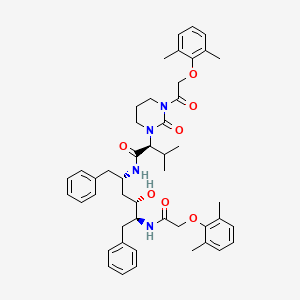

(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(3-(2-(2,6-dimethylphenoxy)acetyl)-2-oxotetrahydropyrimidin-1(2H)-yl(-3-methylbutanamide

Descripción general

Descripción

Lopinavir Impurity R is an impurity of Lopinavir, a selective HIV protease inhibitor.

Aplicaciones Científicas De Investigación

Structural Analysis and Impurity Characterization

Research on the structural characterization of (S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(3-(2-(2,6-dimethylphenoxy)acetyl)-2-oxotetrahydropyrimidin-1(2H)-yl(-3-methylbutanamide, specifically Lopinavir impurities, has been conducted using MS and gradient COSY techniques. The study achieved complete 1H and 13C NMR assignment of the impurities and differentiated two regioisomers using GCOSY. This detailed structural analysis is crucial for understanding the compound's properties and purity (Devi et al., 2007).

Computational Drug Designing

In the context of the COVID-19 pandemic, high-throughput computational screening identified this compound as part of a pharmacophore model for potential drug candidates against the SARS-CoV2 NSP15 protein. This approach integrated computational screening and dynamic simulation to identify promising drug candidates, demonstrating the compound's relevance in antiviral drug discovery (Batool et al., 2020).

Synthesis and Bioactivity Evaluation

Research has also focused on the synthesis and bioactivity evaluation of novel sulfonamide derivatives related to this compound. These derivatives were screened for antibacterial, antifungal, and antioxidant activities, highlighting the compound's potential in the development of new therapeutic agents (Subramanyam et al., 2017).

Antitumor Activities

The synthesis of derivatives of this compound and their evaluation for antitumor activities have been conducted, demonstrating the compound's potential applications in cancer treatment. This includes the study of the R-configuration's contribution to selective anti-tumor activities (Jing, 2011).

Metabolism in Novel Antiangiogenic Agents

Studies have been conducted on the metabolism of related compounds in rats, using techniques like LC-MS and LC-MS/MS analysis. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds in antiangiogenic therapy (Kim et al., 2005).

Mecanismo De Acción

Target of Action

Lopinavir N-acyl, also known as Lopinavir, primarily targets the HIV-1 protease , an enzyme critical for the HIV viral lifecycle . This protease is responsible for cleaving the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .

Mode of Action

Lopinavir acts as a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved . This prevents the activity of the HIV-1 protease, thereby inhibiting the maturation of viral particles and halting the replication of the virus .

Biochemical Pathways

Lopinavir interferes with the HIV-1 protease enzyme , which is essential for the viral replication cycle . By inhibiting this enzyme, Lopinavir prevents the cleavage of the gag-pol polyprotein, leading to the production of immature, non-infectious viral particles . This disruption of the viral replication cycle effectively reduces the viral load and slows the progression of the disease .

Pharmacokinetics

Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . When co-administered with ritonavir, a potent inhibitor of the enzymes responsible for lopinavir metabolism, the plasma levels of lopinavir are significantly increased . This combination improves the antiviral activity and allows for once or twice daily dosing .

Result of Action

The inhibition of the HIV-1 protease by Lopinavir results in the production of immature, non-infectious viral particles . This leads to a reduction in the viral load and slows the progression of the disease . .

Action Environment

The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions . Additionally, patient-related factors such as age, body weight, and the presence of liver disease can also impact the pharmacokinetics and overall effectiveness of Lopinavir .

Análisis Bioquímico

Biochemical Properties

Lopinavir N-acyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . The low dose of ritonavir added to other protease inhibitors takes advantage of potent inhibition of cytochrome (CYP) P450 3A4, thereby significantly increasing the plasma concentration of coadministered Lopinavir N-acyl .

Cellular Effects

Lopinavir N-acyl has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce S-phase arrest in cells, indicating cellular stress, cytotoxicity, and DNA damage within the cell .

Molecular Mechanism

The molecular mechanism of action of Lopinavir N-acyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Lopinavir N-acyl, like other protease inhibitors, contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .

Temporal Effects in Laboratory Settings

The effects of Lopinavir N-acyl change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Lopinavir N-acyl vary with different dosages in animal models . Studies have shown that the lopinavir/ritonavir-treated animals had better outcomes than the untreated animals, with improved clinical scores and lower mean viral loads .

Metabolic Pathways

Lopinavir N-acyl is involved in several metabolic pathways, interacting with various enzymes or cofactors . It is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 .

Transport and Distribution

Lopinavir N-acyl is transported and distributed within cells and tissues . The compound is highly bound to plasma proteins (98–99%) . Its distribution within the body is influenced by various factors, including its interaction with transporters or binding proteins .

Subcellular Localization

The subcellular localization of Lopinavir N-acyl and its effects on activity or function are crucial aspects of its biochemical properties . The compound’s localization within the cell can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCOWBJLYNDGZ-PUTFYWIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943250-66-6 | |

| Record name | Lopinavir impurity, lopinavir N-acyl- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.